molecular formula C15H15N5O4 B2944227 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2097890-14-5

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

Cat. No.: B2944227
CAS No.: 2097890-14-5
M. Wt: 329.316
InChI Key: SBHASQYZAZGJMX-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-2,1-benzoxazole scaffold linked via a methyl group to a 1,2,4-oxadiazol-5-yl moiety substituted with a 5-methyl-1,2-oxazol-3-yl group. Its molecular formula is C₁₉H₁₉N₅O₅ (molecular weight: 397.38 g/mol) . This compound’s synthesis likely involves coupling reactions between substituted oxadiazole and benzoxazole precursors, as evidenced by analogous procedures for related structures (e.g., cesium carbonate-mediated alkylation in DMF) .

The benzoxazole and oxadiazole motifs are pharmacologically significant, often associated with antimicrobial, antiviral, and receptor-binding activities .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-8-6-11(19-22-8)14-17-12(23-20-14)7-16-15(21)13-9-4-2-3-5-10(9)18-24-13/h6H,2-5,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHASQYZAZGJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C4CCCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Oxazole Ring: This step often involves the reaction of α-haloketones with nitriles in the presence of a base.

    Coupling Reactions: The oxadiazole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge, often through a nucleophilic substitution reaction.

    Formation of the Benzoxazole Ring: This can be synthesized by cyclization of o-aminophenols with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to its heterocyclic rings, which are known to interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Key Structural Features Reported Activity Reference
Target Compound C₁₉H₁₉N₅O₅ Benzoxazole + 1,2,4-oxadiazole + 5-methyl-1,2-oxazole Not directly reported; inferred antiviral potential via structural analogs
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide C₂₃H₁₈N₆O₃S Thiazole + 1,2,4-oxadiazole + phenyl-oxazole Antimicrobial (hypothetical via thiazole-oxadiazole synergy)
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine C₃₀H₃₅N₅O₂ Piperazine + oxazole + aryl groups High docking score (-12.2 kcal/mol) against MPXV DNA polymerase and A42R protein
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide C₂₀H₂₀N₆O₄S 1,2,4-oxadiazole + benzamide + nitroaryl Anticancer and antiviral applications (preclinical)
N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide C₁₈H₂₃Cl₂N₇O Triazole + pyrazine + carboxamide Kinase inhibition (hypothesized)

Structural and Functional Insights

Core Heterocycles :

  • The target compound’s benzoxazole and 1,2,4-oxadiazole rings are critical for π-π stacking and hydrogen bonding with biological targets, similar to antiviral oxadiazole derivatives in and .
  • Compared to N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide , the substitution of thiazole with benzoxazole may enhance metabolic stability due to reduced susceptibility to oxidation.

Substituent Effects :

  • The 5-methyl-1,2-oxazol-3-yl group in the target compound mirrors the 5-methyl-1,3-oxazole in 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine , which exhibited strong binding to viral proteins. Methyl groups on heterocycles often improve lipophilicity and membrane permeability.

Antiviral candidates in and achieved docking scores of -9.8 to -12.2 kcal/mol against MPXV targets , implying the target compound’s structural similarity could translate to comparable efficacy.

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